Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester
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Overview
Description
Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester is a complex organic compound with a unique structure that includes a benzene ring, hydroxyl groups, a nitro group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester typically involves the esterification of Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo- with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, butyl ester exerts its effects involves interactions with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electron transfer processes, affecting the activity of enzymes and other proteins. The ester group can undergo hydrolysis, releasing the active acid form of the compound.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, ethyl ester
- Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, hexyl ester
Uniqueness
Compared to its ethyl and hexyl ester counterparts, the butyl ester variant may exhibit different solubility and reactivity profiles due to the length and branching of the butyl group. This can influence its applications and effectiveness in various research and industrial contexts.
Properties
CAS No. |
125629-05-2 |
---|---|
Molecular Formula |
C12H13NO7 |
Molecular Weight |
283.23 g/mol |
IUPAC Name |
butyl 2-(3,4-dihydroxy-5-nitrophenyl)-2-oxoacetate |
InChI |
InChI=1S/C12H13NO7/c1-2-3-4-20-12(17)10(15)7-5-8(13(18)19)11(16)9(14)6-7/h5-6,14,16H,2-4H2,1H3 |
InChI Key |
AIOREHSQHZGAEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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